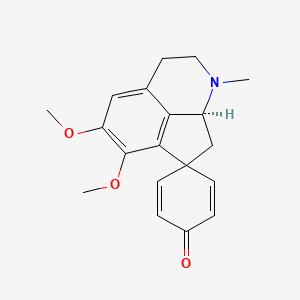
benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate is a chemical compound that is formed by the combination of benzyl-hexadecyl-dimethylazanium and 5-chloro-2-(2,4-dichlorophenoxy)phenolate in a 1:1 ratio . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate involves the reaction of benzyl-hexadecyl-dimethylazanium with 5-chloro-2-(2,4-dichlorophenoxy)phenolate under controlled conditions. The reaction typically takes place in an organic solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the complete formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the compound. The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically carried out under mild conditions, with temperatures ranging from 20-40°C and reaction times varying from a few minutes to several hours .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate can be compared with other similar compounds, such as:
Benzyl-hexadecyl-dimethylazanium chloride: A similar compound with a chloride counterion instead of 5-chloro-2-(2,4-dichlorophenoxy)phenolate.
Hexadecyl-dimethylazanium bromide: Another related compound with a bromide counterion.
Benzyl-dimethylazanium iodide: A compound with an iodide counterion and similar structural features
The uniqueness of this compound lies in its specific combination of benzyl-hexadecyl-dimethylazanium and 5-chloro-2-(2,4-dichlorophenoxy)phenolate, which imparts distinct properties and applications.
Propiedades
Número CAS |
94158-10-8 |
|---|---|
Fórmula molecular |
C37H52Cl3NO2 |
Peso molecular |
649.2 g/mol |
Nombre IUPAC |
benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate |
InChI |
InChI=1S/C25H46N.C12H7Cl3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1-6,16H/q+1;/p-1 |
Clave InChI |
DWRZXHKDQUYYBW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-ethyl-5,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraen-4-one](/img/structure/B12703917.png)










